4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-diol group and an aminoethyl chain linked to a phenylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol typically involves multiple steps, starting with the preparation of the benzene-1,2-diol core. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with hydroxyl groups. The aminoethyl chain can be introduced via nucleophilic substitution reactions, followed by the attachment of the phenylcyclohexyl group through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the aminoethyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring or the aminoethyl chain .
Wissenschaftliche Forschungsanwendungen
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities or receptor interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and eliciting a response. The exact pathways and targets depend on the context of its use, such as in biochemical assays or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: A catecholamine with similar structural features but different functional groups.
4-(2-methylaminoethyl)benzene-1,2-diol: Another compound with a similar core structure but different substituents.
Dihydroxybenzenes: Compounds like 3-methylcatechol and 4-methylcatechol share the benzene-1,2-diol core but differ in their side chains.
Uniqueness
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is unique due to the presence of the phenylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Eigenschaften
CAS-Nummer |
142779-81-5 |
---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-[2-[(1-phenylcyclohexyl)amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-18-10-9-16(15-19(18)23)11-14-21-20(12-5-2-6-13-20)17-7-3-1-4-8-17/h1,3-4,7-10,15,21-23H,2,5-6,11-14H2 |
InChI-Schlüssel |
UXGYMSBWBKNAQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.